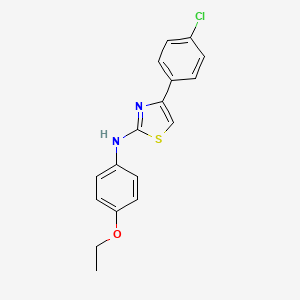![molecular formula C16H15N3O5 B5535349 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)
2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as DCPC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been synthesized using different methods. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis and Molecular Interactions
Research into compounds structurally similar to 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid focuses on understanding their crystal structures and molecular interactions. For example, studies on 2,6-dimethoxy benzoic acid and its polymorphs reveal insights into conformational polymorphism, where the acidic hydrogen atom can exhibit different conformations relative to the carbonyl oxygen atom, affecting the molecule's polarity and ionic nature. These findings are crucial for designing drugs with optimal absorption and efficacy, as the molecular configuration significantly influences these properties (Pal et al., 2020).
Coordination Polymers and Photophysical Properties
Investigations into lanthanide-based coordination polymers using derivatives of benzoic acids, similar in structure to the compound , have been conducted to explore their syntheses, crystal structures, and photophysical properties. These studies provide valuable insights into the potential applications of these compounds in materials science, including their use in luminescent materials and as components in molecular electronics. The coordination of these complex molecules with lanthanides can lead to materials with unique optical and electronic properties, useful in sensors, light-emitting diodes (LEDs), and photovoltaic devices (Sivakumar et al., 2011).
Chemical Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives starting from compounds structurally related to this compound showcases the versatility of these molecules in creating potential pharmaceutical agents. Through chemical modifications and molecular docking screenings, researchers have identified compounds with antimicrobial and antioxidant activities. Such studies highlight the pharmaceutical applications of these compounds, including their potential role in developing new therapies for various diseases (Flefel et al., 2018).
Supramolecular Chemistry and Crystal Engineering
The study of supramolecular assemblies and crystal engineering using benzoic acid derivatives provides insights into the design of materials with specific properties. For instance, the formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions can lead to materials with tailored mechanical, optical, and electronic properties. These materials find applications in catalysis, drug delivery systems, and the design of nanoscale devices. Understanding the structural and interaction principles of these assemblies allows for the precise design of materials with desired functionalities (Arora & Pedireddi, 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dimethoxy-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-12-6-5-10(13(16(21)22)14(12)24-2)9-18-19-15(20)11-4-3-7-17-8-11/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPHVNXOVQNEB-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26670783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-indol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535276.png)

![2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)

![5-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}-2-methoxybenzoic acid](/img/structure/B5535297.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B5535303.png)
![2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5535322.png)
![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)
![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)


![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)